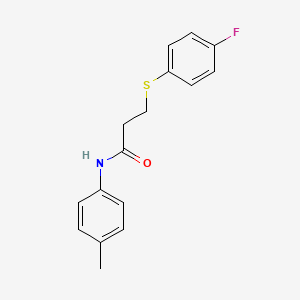

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide

描述

属性

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBXDRZNQYIJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide typically involves the following steps:

Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor, such as 3-bromopropanamide, under basic conditions.

Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with p-toluidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the analgesic potential of compounds structurally related to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide. Research on TRPV1 antagonists, a class of compounds that includes derivatives similar to the target compound, demonstrates their efficacy in models of neuropathic pain. These compounds have been shown to block capsaicin-induced hypothermia and exhibit potent antiallodynic activities in animal models, indicating their utility in pain management therapies .

1.2 Anticancer Activity

The compound's structural analogs have been evaluated for anticancer activity against various human cancer cell lines. For instance, derivatives exhibiting similar moieties demonstrated significant cytotoxic effects against glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by MTT assays showing reduced viability in treated cells .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide revealed potent antitubercular activities against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The promising results indicate that modifications to the phenoxyacetamide scaffold can lead to effective antitubercular agents .

Antioxidant Properties

In addition to its pharmacological applications, the antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives have shown antioxidant capabilities exceeding that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Studies on SAR reveal that specific substitutions on the aromatic rings significantly influence biological activity, allowing researchers to design more effective analogs tailored for specific therapeutic targets .

Summary Table of Applications

Case Studies

Case Study 1: TRPV1 Antagonists

In a study investigating TRPV1 antagonists, several compounds were synthesized and tested for their ability to inhibit capsaicin-induced responses in vivo. Compounds structurally similar to this compound were identified as having significant analgesic properties, leading to further development for clinical applications in chronic pain management.

Case Study 2: Antitubercular Agents

A series of phenoxyacetamide derivatives were synthesized and evaluated for their antitubercular activity. The lead compound demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis based on structural modifications.

作用机制

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Key Structural Features

The compound shares a propanamide core with several analogs, but variations in substituents and functional groups lead to distinct properties. Below is a comparative analysis of selected analogs (Table 1):

Table 1: Structural Comparison of Selected Propanamide Derivatives

Key Observations :

- Thioether vs.

- Heterocyclic Additions : Compounds like 8i (oxadiazole) and (tetrazole) introduce heterocycles that enhance hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the target compound .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl in Compound 18) increase polarity and may enhance binding to hydrophobic receptor pockets .

Physicochemical Properties

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (288.36 g/mol) compared to analogs like 8i (516.63 g/mol) suggests better membrane permeability .

- Melting Points : Higher melting points in sulfonyl-containing compounds (e.g., 8i at 142–144°C) correlate with increased crystallinity due to stronger intermolecular forces .

生物活性

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thioether functional group, an amide linkage, and a fluorophenyl moiety, which contribute to its biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The thioether and amide functionalities facilitate hydrogen bonding with proteins and enzymes.

- Binding Affinity : The fluorophenyl group increases the compound's binding affinity for specific targets, potentially inhibiting their activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antiviral Activity

While specific data on the antiviral effects of this compound is limited, related compounds have demonstrated antiviral properties through mechanisms such as inhibition of viral replication and interference with viral protein synthesis .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the efficacy of several derivatives against human cancer cell lines, including breast cancer (MCF7) and glioblastoma (U-87). The study found that compounds with similar thioether and amide structures exhibited IC50 values ranging from 8 µM to 12 µM, indicating substantial anticancer activity . -

Mechanistic Insights :

Molecular docking studies have revealed that this compound binds effectively to active sites of target proteins involved in cancer progression. This binding disrupts normal cellular functions, leading to apoptosis in cancer cells .

常见问题

Q. What synthetic methodologies are commonly employed for synthesizing 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Thioether formation by reacting 4-fluorothiophenol with a propanamide derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Amide coupling using reagents like HATU or EDC/HOBt to attach the p-tolyl group.

- Step 3 : Purification via column chromatography and characterization by -NMR, -NMR, and HRMS to confirm structural integrity .

- Yield Optimization : Adjusting stoichiometry, reaction time, and temperature can improve yields (typically 45–52% in analogous syntheses) .

Q. How is the structural confirmation of this compound validated in academic research?

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.4 ppm for fluorophenyl and p-tolyl groups) and methyl/methylene signals. -NMR detects fluorine environments (e.g., δ -110 to -115 ppm for para-fluorophenyl) .

- HRMS : Validates molecular weight (e.g., C₁₆H₁₅FN₂OS has a calculated mass of 310.09; deviations < 2 ppm confirm purity) .

- Elemental Analysis : Ensures correct C, H, N, S, and F ratios .

Q. What biological screening assays are relevant for this compound?

- Kinase Inhibition : Test against CK1δ or p38α MAPK using fluorescence polarization assays .

- Anticancer Activity : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .

- Antibacterial Screening : Disk diffusion or microdilution methods against Gram-negative/positive bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Peak Overlap : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping aromatic or thioether protons .

- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in flexible moieties (e.g., propanamide chain) .

- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations) .

Q. What strategies optimize the synthetic yield of this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enhance coupling efficiency in related aryl-thioether syntheses .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Workflow Refinement : Microwave-assisted synthesis reduces reaction time, while flash chromatography minimizes byproduct contamination .

Q. How does structural modification influence its biological activity?

- Thioether vs. Sulfonyl : Replacing the thioether with a sulfonyl group (e.g., in DTT-205) alters electron density, affecting binding to targets like androgen receptors .

- Fluorine Substitution : Para-fluorine enhances metabolic stability and hydrophobic interactions in enzyme pockets (e.g., ACAT1 inhibition) .

- Methyl Group Positioning : Methyl on the propanamide chain (as in Bicalutamide Impurity 32) sterically hinders receptor binding, reducing potency .

Q. What analytical techniques are critical for assessing purity and impurity profiling?

- HPLC-MS : Detects trace impurities (e.g., des-fluoro byproducts) with a C18 column and acetonitrile/water gradient .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to ensure thermal stability during storage .

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

- Kinetic Assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- Docking Studies : Use AutoDock or Schrödinger to model interactions with active sites (e.g., ACAT1’s hydrophobic pocket) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

- Data Contradictions : Always cross-reference NMR assignments with HRMS and elemental analysis to rule out isomeric byproducts .

- Biological Assay Design : Include positive controls (e.g., Sandoz 58-035 for ACAT1 studies) and validate results across multiple cell lines .

- Safety Protocols : Adhere to H313/P305 guidelines for handling thioether compounds to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。